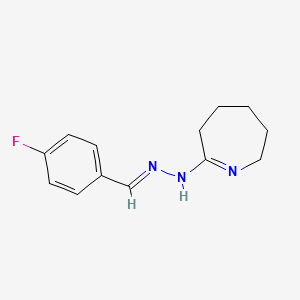
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)tétradécanamide est un composé organique synthétique caractérisé par sa structure complexe, qui comprend plusieurs atomes d'halogène et une longue chaîne alkyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)tétradécanamide implique généralement plusieurs étapes, en commençant par la préparation des composés intermédiaires. Une méthode courante implique la réaction de la 2-chloro-5-(trifluorométhyl)aniline avec le 2,2,2-trichloroéthanol en milieu acide pour former l'intermédiaire N-(2,2,2-trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)amine. Cet intermédiaire est ensuite mis à réagir avec le chlorure de tétradécanoïque en présence d'une base telle que la triéthylamine pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)tétradécanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)tétradécanamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)tétradécanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes d'halogène et la longue chaîne alkyle du composé lui permettent d'interagir avec les membranes cellulaires et les protéines, ce qui peut perturber leur fonction. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la croissance microbienne ou la modulation de l'activité enzymatique .
Applications De Recherche Scientifique
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and long alkyl chain allow it to interact with cellular membranes and proteins, potentially disrupting their function. This can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-Trichloro-1-(2-chloroanilino)éthyl)octanamide
- N-(2,2,2-Trichloro-1-(2-nitrophénoxy)éthyl)octanamide
- N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)dodécanamide
Unicité
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluorométhyl)anilino)éthyl)tétradécanamide est unique en raison de sa combinaison spécifique d'atomes d'halogène et de la longueur de sa chaîne alkyle. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend adaptée à des applications spécifiques que des composés similaires ne peuvent pas remplir .
Propriétés
Formule moléculaire |
C23H33Cl4F3N2O |
|---|---|
Poids moléculaire |
552.3 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]tetradecanamide |
InChI |
InChI=1S/C23H33Cl4F3N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(33)32-21(22(25,26)27)31-19-16-17(23(28,29)30)14-15-18(19)24/h14-16,21,31H,2-13H2,1H3,(H,32,33) |
Clé InChI |
CZGXELKPGUEALF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)

![5-(2,5-dimethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11986024.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)




![3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11986081.png)
![4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)
